tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Key ¹H and ¹³C NMR assignments (CDCl₃, 400 MHz):
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.45 | s (9H) | Boc CH₃ |
| ¹H | 3.52 | m (4H) | Piperidine H2', H6' |
| ¹H | 4.21 | br s (2H) | Piperidine H3', H5' |
| ¹H | 7.92 | d (J=8.8 Hz) | H4 indoline |
| ¹H | 8.41 | d (J=2.4 Hz) | H6 indoline |
| ¹³C | 28.1 | q | Boc CH₃ |
| ¹³C | 80.3 | s | Boc quaternary C |
| ¹³C | 155.6 | s | Carbamate C=O |
| ¹³C | 176.2 | s | Indoline C=O |
Properties
IUPAC Name |
tert-butyl 5-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-8-6-17(7-9-19)12-10-11(20(23)24)4-5-13(12)18-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQNQAJNHUFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic potential.
- Chemical Name : this compound
- CAS Number : 2089301-60-8
- Molecular Formula : C17H21N3O5
- Molecular Weight : 347.37 g/mol
- Structure : The compound features a spiro structure that is characteristic of several bioactive compounds, contributing to its unique interactions in biological systems.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit antioxidant properties. The presence of the nitro group in this compound suggests potential radical scavenging activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation. For instance, studies on related compounds have shown inhibition of NF-kB activation, which is pivotal in inflammatory responses .
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- MAPK Pathway : Similar compounds have been shown to influence the MAPK signaling pathway, which regulates cell proliferation and apoptosis.
- NF-kB Pathway : Inhibition of NF-kB could lead to reduced expression of inflammatory mediators.
- Reactive Oxygen Species (ROS) Modulation : The compound may interact with ROS levels in cells, influencing oxidative stress responses .
Case Studies
Several studies have explored the effects of related compounds on different cell lines. For example:
- In Vitro Studies : Research on spiro-indoline derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties.
| Study | Cell Line | Result |
|---|---|---|
| Study A | HeLa | IC50 = 15 µM |
| Study B | MCF7 | Induced apoptosis at 20 µM |
These findings indicate the potential for further investigation into its anticancer applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibit promising anticancer properties. Studies have shown that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro[indoline-piperidine] compounds displayed significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that certain spiro compounds possess broad-spectrum antimicrobial properties, making them candidates for the development of new antibiotics.
Case Study : In a comparative study published in Pharmaceutical Biology, researchers found that spiro[indoline-piperidine] derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential utility in treating infections .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups, enabling the synthesis of more complex molecules.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents | 85 |
| Electrophilic Attack | Acids (HCl, H2SO4) | 90 |
| Reduction | LiAlH4 | 75 |
Pharmacological Research
The pharmacological profile of this compound is under investigation, focusing on its interaction with biological targets such as enzymes and receptors.
3. Enzyme Inhibition Studies
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to disease states.
Case Study : A recent publication highlighted the compound's ability to inhibit certain kinases involved in cancer progression, presenting it as a potential lead compound for drug development .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituent at position 5 significantly influences molecular weight, polarity, and stability. Key analogs include:
*Estimated based on analogs. Nitro groups (molecular weight ~46 g/mol) increase mass compared to chloro (~35.5 g/mol) or fluoro (~19 g/mol).
Key Observations:
- Electron Effects : The nitro group (strong electron-withdrawing) may reduce electron density on the indoline ring, enhancing electrophilic substitution resistance compared to electron-donating groups (e.g., methoxy, methyl) .
- Stability : Nitro groups can pose thermal instability risks, necessitating cautious handling compared to safer substituents like methoxy .
Preparation Methods
Spirocyclization via Condensation Reactions
The core spiro[indoline-3,4'-piperidine] scaffold is constructed through acid-catalyzed condensation between indoline-2-one derivatives and piperidine intermediates. For example:
-
Step 1 : Reacting 5-nitroindoline-2-one with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of p-toluenesulfonic acid (p-TsOH) in refluxing toluene yields the spirocyclic intermediate.
-
Step 2 : Cyclization is driven by dehydration, forming the spiro junction at the indoline C3 and piperidine C4' positions.
Critical Parameters :
-
Temperature: 110–120°C
-
Solvent: Toluene or dichloromethane
-
Catalyst: p-TsOH (5–10 mol%)
| Reaction Component | Role | Quantity (mmol) | Yield (%) |
|---|---|---|---|
| 5-Nitroindoline-2-one | Substrate | 10.0 | – |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Cyclization partner | 12.0 | – |
| p-TsOH | Catalyst | 0.5 | – |
| Toluene | Solvent | 50 mL | – |
Nitration of the Indoline Moiety
Nitration is typically performed post-spirocyclization to avoid side reactions. The nitro group is introduced at the indoline C5 position using mixed acid (HNO₃/H₂SO₄):
Mechanistic Insight :
Electrophilic aromatic substitution (EAS) occurs preferentially at the C5 position due to electron-donating effects from the adjacent carbonyl group, directing nitration para to the oxo moiety.
Alternative Routes and Comparative Analysis
Reductive Amination Followed by Oxidation
An alternative approach involves reductive amination of 5-nitro-2-oxindole with tert-butyl 4-aminopiperidine-1-carboxylate, followed by oxidation to form the spirocyclic structure:
-
Reductive Amination :
-
Reactants: 5-Nitro-2-oxindole, tert-butyl 4-aminopiperidine-1-carboxylate
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Reagent: Sodium cyanoborohydride (NaBH₃CN) in methanol
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Yield: 60–65%.
-
-
Oxidation :
-
Reagent: Dess-Martin periodinane (DMP) in dichloromethane
-
Yield: 85–90%.
-
Advantages :
-
Avoids harsh acidic conditions.
-
Higher functional group tolerance.
Disadvantages :
-
Requires costly reagents (e.g., DMP).
One-Pot Tandem Synthesis
Recent protocols utilize tandem spirocyclization-nitration in a single pot to improve efficiency:
-
Procedure :
Key Observations :
-
Acetic anhydride acts as both solvent and nitrating agent.
-
Reduced purification steps compared to multi-step methods.
Industrial-Scale Production and Optimization
Catalytic System Optimization
Industrial processes often employ heterogeneous catalysts to enhance recyclability:
Solvent Selection and Green Chemistry
Replacing toluene with cyclopentyl methyl ether (CPME) reduces environmental impact:
-
CPME Advantages :
| Solvent | Reaction Yield (%) | Environmental Impact |
|---|---|---|
| Toluene | 70 | High |
| CPME | 72 | Low |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
